molecular formula C18H19NO3 B7637356 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid

1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7637356
M. Wt: 297.3 g/mol
InChI Key: JPRMMBFWAFWGOA-UHFFFAOYSA-N
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Description

1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a pyrrolidine ring, a phenoxybenzyl group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes . This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids. Industrial production methods may involve the use of organocatalytic enantioselective reactions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxybenzyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylate salts or free acids.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxybenzyl group may enhance binding affinity to these targets, while the pyrrolidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-(3-Phenoxybenzyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrrolidine derivatives.

Properties

IUPAC Name

1-[(3-phenoxyphenyl)methyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c20-18(21)15-9-10-19(13-15)12-14-5-4-8-17(11-14)22-16-6-2-1-3-7-16/h1-8,11,15H,9-10,12-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRMMBFWAFWGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=CC(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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